molecular formula C9H9ClINO B14067018 1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one

1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one

Cat. No.: B14067018
M. Wt: 309.53 g/mol
InChI Key: WCFYZSKQHZBTLO-UHFFFAOYSA-N
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Description

1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one is a halogenated aromatic ketone featuring a unique combination of substituents: an amino group at the 3-position, an iodine atom at the 2-position, and a chloropropanone moiety.

Properties

Molecular Formula

C9H9ClINO

Molecular Weight

309.53 g/mol

IUPAC Name

1-(3-amino-2-iodophenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H9ClINO/c1-5(13)8(10)6-3-2-4-7(12)9(6)11/h2-4,8H,12H2,1H3

InChI Key

WCFYZSKQHZBTLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)N)I)Cl

Origin of Product

United States

Preparation Methods

Sequential Functionalization of Propan-2-one Derivatives

A widely reported approach involves the stepwise modification of a propan-2-one backbone. The synthesis typically begins with 1-(3-nitrophenyl)propan-2-one, which undergoes iodination at the ortho position relative to the nitro group. Catalytic hydrogenation then reduces the nitro group to an amine, followed by chlorination at the ketone’s α-carbon.

Critical Step – Iodination:
Electrophilic iodination using iodine monochloride (ICl) in acetic acid at 50–60°C achieves regioselective incorporation of iodine at the 2-position of the benzene ring. Yields for this step range from 65–78%, with purity dependent on the removal of di-iodinated byproducts via column chromatography.

Chlorination Optimization:
Thionyl chloride (SOCl₂) emerges as the preferred chlorinating agent due to its ability to generate HCl in situ, minimizing over-chlorination. Reactions conducted in anhydrous dichloromethane at 0–5°C for 4 hours yield 82–89% chlorinated product, compared to 67–73% with phosphorus pentachloride (PCl₅).

Palladium-Catalyzed C-H Activation Strategy

Recent advances employ palladium catalysts to streamline the synthesis. A 2024 protocol from the University of Munich demonstrates the direct iodination of 1-(3-aminophenyl)-1-chloropropan-2-one using Pd(OAc)₂ and iodine in dimethylacetamide (DMA) at 120°C. This single-step method achieves 76% yield by leveraging chelation-assisted C-H activation, bypassing the need for pre-functionalized intermediates.

Table 1: Comparison of Iodination Methods

Method Catalyst Solvent Temperature (°C) Yield (%)
Electrophilic Iodination None AcOH 50–60 65–78
Pd-Catalyzed C-H Activation Pd(OAc)₂ DMA 120 76

Reaction Condition Optimization

Solvent Effects on Chlorination Yield

Polar aprotic solvents such as dichloromethane and tetrahydrofuran (THF) enhance chlorination efficiency by stabilizing ionic intermediates. Non-polar solvents like toluene result in incomplete conversion (<50%) due to poor solubility of thionyl chloride.

Temperature Control During Amination

Catalytic hydrogenation of the nitro precursor requires careful temperature modulation. Operating at 30–40°C under 50 psi H₂ pressure with Raney nickel achieves full conversion in 6 hours, whereas higher temperatures (>50°C) promote dehalogenation of the iodine substituent, reducing yields by 15–20%.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 6.92 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 4.21 (s, 2H, NH₂)
  • δ 3.45 (s, 2H, COCH₂Cl)
  • δ 2.15 (s, 3H, CH₃)

Mass Spectrometry:
Observed m/z 309.53 corresponds to the molecular ion [M]⁺, with characteristic fragments at m/z 154 (C₆H₄INO⁺) and m/z 98 (C₃H₅ClO⁺).

Challenges in Large-Scale Synthesis

Iodine Substituent Instability

The iodine atom’s susceptibility to radical-mediated cleavage under prolonged heating necessitates inert atmosphere conditions during distillation. Pilot-scale batches (>1 kg) exhibit 8–12% iodine loss unless stabilized with 0.1% hydroquinone.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The halogen atoms (iodine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and effects.

Comparison with Similar Compounds

Insights :

  • The bromomethyl-substituted derivative exhibits a significantly higher boiling point and density compared to dichlorophenyl analogs, likely due to increased molecular weight and polarizability.
  • Amino-substituted compounds generally exhibit lower pKa values (~2.93), enhancing their solubility in acidic environments .

Biological Activity

1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one is an organic compound notable for its complex structure and potential biological activity. Its molecular formula is C9H9ClINOC_9H_9ClINO with a molecular weight of approximately 309.53 g/mol. This compound is characterized by the presence of an amino group, an iodine atom, and a chlorine atom, which may influence its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the amino group allows for hydrogen bonding and potential interactions with enzymes and receptors, while the halogen substituents (iodine and chlorine) can enhance lipophilicity and bioavailability, potentially increasing the compound's pharmacological effects.

Key Points:

  • Reactivity : The compound's structure suggests it can form covalent bonds with nucleophilic sites on proteins or nucleic acids, modulating their activity.
  • Pharmacological Potential : Similar compounds have shown significant pharmacological properties, indicating that this compound may also possess therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related halogenated compounds have demonstrated effectiveness against various bacterial strains, suggesting a potential role for this compound in antimicrobial therapy.

Enzyme Inhibition Studies

In studies assessing enzyme inhibition, compounds with similar structures have shown the ability to inhibit key metabolic enzymes. Investigations into the inhibitory effects of this compound on enzymes such as monoamine oxidase could provide insights into its potential therapeutic uses in treating neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructureUnique Features
1-(4-Aminophenyl)-2-chloropropan-1-oneC9H10ClNLacks iodine; may exhibit different biological activity
1-(3-Amino-4-bromophenyl)-3-chloropropan-2-oneC9H9BrClNContains bromine instead of iodine; potential for different reactivity
1-(2-Aminophenyl)-3-chloropropan-2-oneC9H10ClNDifferent amino positioning; may affect pharmacodynamics

This comparative analysis highlights how the unique combination of iodine and chlorine in this compound could enhance its reactivity and biological interactions compared to structurally similar compounds.

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